![molecular formula C14H16O3 B5712701 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5712701.png)
7-isopropoxy-3,4-dimethyl-2H-chromen-2-one
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Overview
Description
7-isopropoxy-3,4-dimethyl-2H-chromen-2-one, also known as apigenin, is a naturally occurring flavonoid found in many plants, including parsley, chamomile, and celery. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mechanism of Action
The mechanism of action of 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one is complex and not fully understood. However, it is believed to exert its biological effects through a variety of mechanisms, including the modulation of cellular signaling pathways and the regulation of gene expression.
Biochemical and Physiological Effects:
Apigenin has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the inflammatory response, including cyclooxygenase-2 and lipoxygenase. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one in lab experiments is its relatively low toxicity, which makes it a safer alternative to many other compounds. Additionally, this compound is readily available and relatively inexpensive, which makes it an attractive option for researchers on a budget. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are many potential future directions for research on 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
Apigenin can be synthesized through a variety of methods, including extraction from natural sources and chemical synthesis. One of the most common methods of chemical synthesis involves the condensation of 2-hydroxyacetophenone with isopropyl alcohol in the presence of a base, followed by oxidation with chromic acid to form 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one.
Scientific Research Applications
Apigenin has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as arthritis. Additionally, 7-isopropoxy-3,4-dimethyl-2H-chromen-2-one has been shown to possess antioxidant properties, which may help to protect against oxidative stress and prevent the development of chronic diseases such as cancer.
properties
IUPAC Name |
3,4-dimethyl-7-propan-2-yloxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-8(2)16-11-5-6-12-9(3)10(4)14(15)17-13(12)7-11/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMDZKOQJAYPOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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